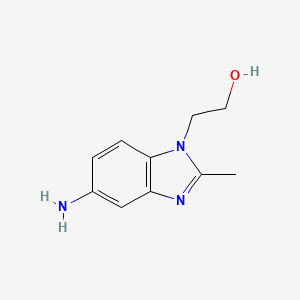

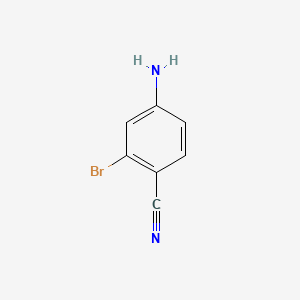

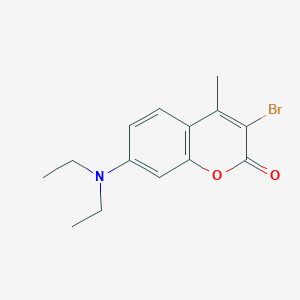

1-(2-methylbenzyl)-1H-indole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar indole derivatives involves the reaction of indole-3-carbaldehyde with substituted benzyl chlorides, followed by recrystallization. For example, 1-(4-tert-Butylbenzyl)-1H-indole-3-carbaldehyde and 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde have been synthesized through such processes, indicating a versatile approach to the substitution at the benzyl position, which can be applied to synthesize the target compound by choosing 2-methylbenzyl chloride as the substituent (Sonar, Parkin, & Crooks, 2006) (Sonar, Parkin, & Crooks, 2006).

Molecular Structure Analysis

The molecular structure of related compounds features a nearly planar indole ring system, with a dihedral angle formed with the substituted benzyl ring, highlighting the potential conformational characteristics of 1-(2-Methylbenzyl)-1H-Indole-3-Carbaldehyde. This suggests that the target compound may also exhibit a specific dihedral angle between the indole and the 2-methylbenzyl groups, affecting its chemical behavior and interactions (Sonar, Parkin, & Crooks, 2006).

Chemical Reactions and Properties

Indole derivatives undergo a variety of chemical reactions, with their reactivity influenced by the substituents on the indole and the benzyl rings. For example, the presence of electron-donating groups on these rings facilitates the formation of desired products in reactions like benzylic C-H insertion by rhodium carbene, highlighting potential reaction pathways for the synthesis and further functionalization of 1-(2-Methylbenzyl)-1H-Indole-3-Carbaldehyde (Shen et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of indole derivatives can be inferred from similar compounds. For instance, the crystal packing and solubility are influenced by van der Waals forces, suggesting that the target compound might also exhibit specific solubility characteristics and crystal packing patterns in solid state, influenced by its molecular structure and substituents (Sonar, Parkin, & Crooks, 2006).

Aplicaciones Científicas De Investigación

Synthesis and Chemistry

Synthesis of Aromatase Inhibitors : 1H-indole-3-carbaldehyde derivatives, including 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde, have been utilized in the synthesis of aromatase inhibitors. These inhibitors show potential in influencing retinoic acid metabolism and inhibiting specific P450 enzymes (Marchand et al., 1998).

Molecular Structure Analysis : Studies on 1-(4-tert-Butylbenzyl)-1H-indole-3-carbaldehyde, a compound similar to 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde, have provided insights into the molecular structure and crystal packing of such compounds (Sonar et al., 2006).

Catalysis in Organic Synthesis : The derivatives of 1H-indole-3-carbaldehyde have been used in synthesizing ligands for palladacycles. These ligands and palladacycles exhibit potential as catalysts in various organic reactions, including Suzuki–Miyaura coupling and allylation of aldehydes (Singh et al., 2017).

Gold-Catalyzed Cycloisomerizations : Compounds related to 1H-indole-3-carbaldehyde have been used in gold-catalyzed cycloisomerization processes. This method has shown efficiency in synthesizing various substrates (Kothandaraman et al., 2011).

Biological and Pharmacological Applications

Antioxidant Properties : Synthesis of derivatives of 1H-indole-3-carbaldehyde has led to the development of compounds with significant antioxidant properties. This research suggests potential applications in developing new antioxidant agents (Gopi & Dhanaraju, 2020).

Antibacterial Activities : Indole-3-carbaldehyde semicarbazone derivatives, related to 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde, have been synthesized and evaluated for their antibacterial activities against various Gram-positive and Gram-negative bacteria (Carrasco et al., 2020).

Corrosion Inhibition : Research has indicated that indole-3-carbaldehyde and its derivatives can act as effective corrosion inhibitors for mild steel in acidic environments. This application is significant for industrial use, particularly in rust removal and metal etching processes (Ashhari & Sarabi, 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is particularly reactive, it may pose a risk of fire or explosion. Additionally, the compound could potentially be harmful or toxic if ingested, inhaled, or if it comes into contact with the skin .

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(2-methylphenyl)methyl]indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-13-6-2-3-7-14(13)10-18-11-15(12-19)16-8-4-5-9-17(16)18/h2-9,11-12H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONBTHMOZMXISY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358262 |

Source

|

| Record name | 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methylbenzyl)-1H-indole-3-carbaldehyde | |

CAS RN |

428495-34-5 |

Source

|

| Record name | 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Amino-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B1268574.png)